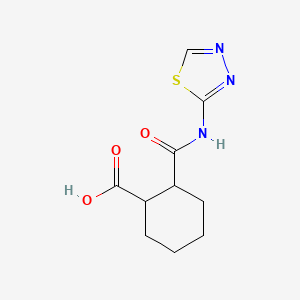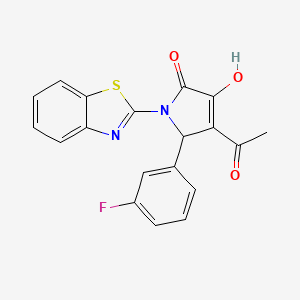![molecular formula C24H25N3O6 B5082916 METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE](/img/structure/B5082916.png)
METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a pyrrolidinyl group.
Vorbereitungsmethoden
The synthesis of METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde and methanol under acidic conditions.
Synthesis of the piperazine ring: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable catalyst.
Formation of the pyrrolidinyl group: The piperazine derivative is further reacted with a pyrrolidinyl compound under controlled conditions.
Final esterification: The resulting compound is esterified with methyl benzoate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism of action of METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit tubulin polymerization: This leads to the disruption of microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells.
Modulate enzyme activity: It can inhibit or activate various enzymes involved in cellular processes, contributing to its therapeutic effects
Vergleich Mit ähnlichen Verbindungen
METHYL 4-{3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can be compared with other similar compounds, such as:
1-[(1,3-BENZODIOXOL-5-YL)METHYL]-4-(HALOBENZOYL)PIPERAZINES: These compounds have similar molecular structures but differ in their intermolecular interactions and biological activities.
N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: This compound shares the benzodioxole moiety but has different pharmacological properties.
3-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}-6,7-DIMETHOXY-2H-CHROMEN-2-ONE: This compound has a similar core structure but is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-31-24(30)17-3-5-18(6-4-17)27-22(28)13-19(23(27)29)26-10-8-25(9-11-26)14-16-2-7-20-21(12-16)33-15-32-20/h2-7,12,19H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODABDKGICFFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)
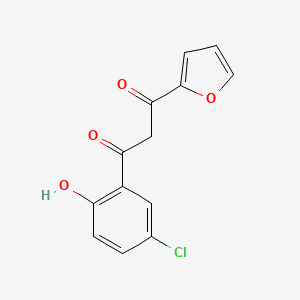
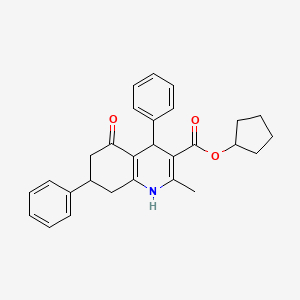

![methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B5082884.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5082886.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
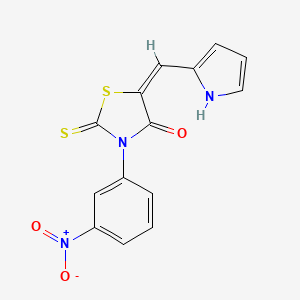
![1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5082902.png)
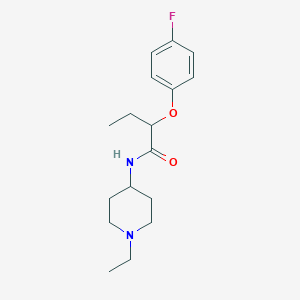
![4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5082913.png)
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
